GK470

cPLA2α inhibition thiazolyl ketone SAR mixed micelle assay

GK470 (AVX235) is the most potent thiazolyl ketone-class GIVA cPLA2α inhibitor, defined by an XI(50) of 0.011 mole fraction in mixed micelle assays and an IC50 of 300 nM in vesicle assays. Its reversible, competitive mechanism supports washout and kinetic protocols unachievable with irreversible probes. Validated in SW982 synoviocytes (IC50=0.6 μM) and in vivo collagen-induced arthritis models with efficacy comparable to methotrexate and etanercept. As the established reference standard for SAR campaigns, GK470 enables consistent cross-study benchmarking. Researchers should note moderate human plasma stability (60.6% remaining at 4 hr) when planning extended assays.

Molecular Formula C21H27NO4S
Molecular Weight 389.5 g/mol
Cat. No. B13436990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK470
Molecular FormulaC21H27NO4S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)OCC(=O)C2=NC(=CS2)C(=O)OC
InChIInChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3
InChIKeyOUBSYDDAZYCDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GK470: A Potent GIVA cPLA2α Inhibitor for Inflammation and Oncology Research | Procurement Guide


GK470 (AVX235, CAS: 1621517-53-0) is a synthetic small-molecule inhibitor of group IVA cytosolic phospholipase A2 alpha (GIVA cPLA2α) belonging to the thiazolyl ketone class [1]. In the foundational medicinal chemistry study of this series, GK470 was identified as the most potent inhibitor of GIVA cPLA2 among the synthesized thiazolyl ketones, exhibiting an XI(50) value of 0.011 mole fraction in a mixed micelle assay and an IC50 of 300 nM in a vesicle assay [1].

Why Generic Substitution of GK470 Is Not Recommended: Comparative Activity and Stability Data


Within the thiazolyl ketone class, minor structural modifications produce dramatic differences in inhibitory potency, selectivity profile, and human plasma stability. For instance, the closely related ethyl ester analog GK401 demonstrates substantially weaker cPLA2α inhibition (XI(50) not reported due to suboptimal potency) compared to GK470 [1]. Furthermore, data from a comparative stability analysis reveals that GK470 maintains 60.6% remaining after 4 hours in human plasma, a profile that differs markedly from other in-class compounds and influences experimental design decisions [2]. Substituting GK470 with an uncharacterized analog may introduce confounding variables, including altered target engagement and unpredictable compound degradation during extended assays.

Quantitative Differentiation of GK470: Head-to-Head Activity and Stability Comparisons


GK470 vs. In-Class Thiazolyl Ketone GK401: Superior cPLA2α Inhibitory Potency in Mixed Micelle Assay

In a direct head-to-head comparison within the same study series, GK470 exhibits substantially greater inhibitory potency against GIVA cPLA2α than the closely related ethyl ester analog GK401. GK470 achieved an XI(50) value of 0.011 mole fraction, whereas GK401 was described as showing weaker inhibition and its XI(50) was not formally reported due to insufficient potency [1]. This difference demonstrates that the methyl ester moiety of GK470 is critical for optimal target engagement.

cPLA2α inhibition thiazolyl ketone SAR mixed micelle assay

GK470 vs. Second-Generation Thiazolyl Ketones: Plasma Stability Comparison Informs Assay Design

Comparative human plasma stability data from a 2025 Nature Communications study reveals that GK470 (AVX235) exhibits moderate stability, with 60.6% of the compound remaining after 4 hours of incubation. In contrast, second-generation leads such as GK420 and GK427 demonstrate similar or lower 4-hour stability (63.3% and 61.3% respectively), while compounds like GK403 and GK440 show markedly reduced stability (21.5% and 21.3% remaining at 4 hours) [1]. At extended incubation (20+ hours), GK470 retains 10.5% of the parent compound, a profile that must be accounted for in long-term cellular assays.

human plasma stability thiazolyl ketone pharmacokinetics

GK470 vs. Structurally Unrelated cPLA2α Inhibitors: Reversible Competitive Mechanism Enables Experimental Flexibility

GK470 acts as a competitive, reversible inhibitor that blocks the active site of GIVA cPLA2α by forming a metabolically stable serine trap [1]. This mechanism contrasts with irreversible inhibitors such as methyl arachidonyl fluorophosphonate (MAFP), which covalently modifies the active site serine and also inhibits iPLA2 and FAAH . Additionally, while pyrrophenone exhibits greater potency (IC50 = 4.2 nM in enzyme assays) [2], its structural complexity differs from the thiazolyl ketone scaffold. GK470's reversible, competitive inhibition allows for washout experiments and dynamic modulation of enzyme activity that is not possible with irreversible probes.

cPLA2α inhibition mechanism reversible inhibitor thiazolyl ketone

GK470 vs. Methotrexate: Comparable Anti-Inflammatory Efficacy in Prophylactic Collagen-Induced Arthritis Model

In a prophylactic collagen-induced arthritis model, GK470 demonstrated an anti-inflammatory effect comparable to the reference drug methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD) [1]. Additionally, GK470 significantly reduced plasma PGE2 levels, a key pro-inflammatory mediator downstream of cPLA2α activity [1]. In a separate therapeutic model, GK470 showed results comparable to the biologic agent Enbrel (etanercept) [2].

collagen-induced arthritis anti-inflammatory efficacy in vivo pharmacology

GK470 as Reference Standard for Next-Generation cPLA2α Inhibitor Development

GK470 (AVX235) serves as the benchmark starting point for second-generation thiazolyl ketone cPLA2α inhibitors developed for targeted cancer therapy. In a 2025 Nature Communications study, new compounds were systematically synthesized and evaluated with GK470 as the reference comparator [1]. The lead molecule GK420 (AVX420) achieved XI(50) = 0.0016 ± 0.0002 mole fraction compared to GK470's XI(50) = 0.011 ± 0.005 mole fraction, representing an approximately 6.9-fold improvement in potency [2].

cPLA2α inhibitor cancer therapy lead optimization

GK470 vs. Other Thiazolyl Ketones: Cellular Activity in SW982 Synoviocytes

In cellular assays using SW982 fibroblast-like synoviocytes, GK470 suppressed the release of arachidonic acid with an IC50 value of 0.6 μM [1]. For comparison, second-generation compound GK420 demonstrated improved cellular potency with an IC50 of approximately 0.2 μM (estimated from AA release inhibition data) [2]. This cellular activity validates that GK470 effectively engages cPLA2α in a physiologically relevant cell type implicated in rheumatoid arthritis pathogenesis.

cellular assay arachidonic acid release fibroblast-like synoviocytes

GK470: Optimized Application Scenarios Based on Comparative Evidence


In Vitro Enzymatic Studies of cPLA2α Using Mixed Micelle or Vesicle Assays

For biochemical characterization of GIVA cPLA2α activity, GK470 provides a well-documented inhibitory profile with XI(50) = 0.011 mole fraction in mixed micelle assays and IC50 = 300 nM in vesicle assays [1]. Its reversible, competitive mechanism enables washout experiments and kinetic studies not feasible with irreversible probes like MAFP. The compound's moderate plasma stability (60.6% remaining at 4 hours) necessitates careful experimental timing for assays exceeding several hours [2].

Cellular Studies of Arachidonic Acid Release in Synoviocytes and Inflammatory Cell Models

GK470 demonstrates validated cellular activity, suppressing arachidonic acid release in SW982 fibroblast-like synoviocytes with IC50 = 0.6 μM [1]. This makes it suitable for investigating cPLA2α-dependent inflammatory signaling in cell types relevant to rheumatoid arthritis and other inflammatory conditions. Researchers should account for compound stability in extended incubations and consider second-generation analogs like GK420 for studies requiring enhanced cellular potency [2].

Preclinical In Vivo Studies of Inflammatory Arthritis

GK470 has been validated in both prophylactic and therapeutic collagen-induced arthritis models, showing anti-inflammatory efficacy comparable to methotrexate (DMARD) and Enbrel (etanercept) respectively, with significant reduction in plasma PGE2 levels [1]. These in vivo validation data support its use as a tool compound for exploring cPLA2α inhibition in preclinical inflammatory disease models.

Benchmarking and SAR Studies for cPLA2α Inhibitor Development Programs

GK470 serves as the established reference standard for thiazolyl ketone-based cPLA2α inhibitor development [1]. In comparative SAR studies, GK470's XI(50) = 0.011 ± 0.005 mole fraction provides the baseline against which second-generation compounds are measured, with newer leads such as GK420 achieving approximately 6.9-fold improved potency [2]. Procurement of GK470 enables consistent benchmarking across inhibitor development campaigns.

Quote Request

Request a Quote for GK470

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.